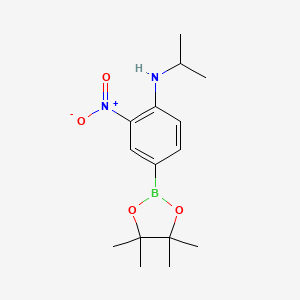

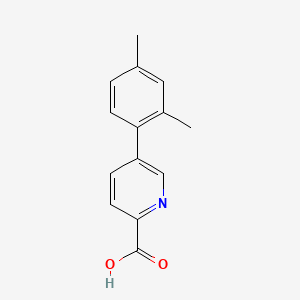

Benzyl 4-amino-4-methylpiperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl 4-amino-4-methylpiperidine-1-carboxylate (BAMPC) is an organic compound with a wide range of applications in both scientific research and industry. BAMPC is a versatile compound that is used in a variety of different applications, ranging from its use as a reagent in organic synthesis to its use as a drug in pharmaceuticals. BAMPC is also used in a variety of other applications, such as in the synthesis of polymers, in the production of fine chemicals, and in the manufacture of industrial chemicals.

Aplicaciones Científicas De Investigación

Advanced Oxidation Processes (AOPs) for Environmental Remediation

One study highlights the use of Advanced Oxidation Processes (AOPs) for the degradation of acetaminophen, showcasing a broader category of research into how similar chemical processes might be applied to various compounds, including Benzyl 4-amino-4-methylpiperidine-1-carboxylate, for environmental remediation and pollution control (Qutob et al., 2022).

Supramolecular Chemistry for Nanotechnology and Biomedical Applications

Another area of research delves into the supramolecular chemistry of benzene-1,3,5-tricarboxamides (BTAs) and their applications in nanotechnology and biomedical fields. This research demonstrates the versatility of benzene-derived compounds in forming structurally complex assemblies for advanced applications, which could parallel research interests in Benzyl 4-amino-4-methylpiperidine-1-carboxylate (Cantekin et al., 2012).

Biologically Active Compounds from Plants

The exploration of natural carboxylic acids from plants for their antioxidant, antimicrobial, and cytotoxic activities presents a foundation for studying Benzyl 4-amino-4-methylpiperidine-1-carboxylate. This research could offer insights into how structurally similar compounds might exhibit bioactive properties (Godlewska-Żyłkiewicz et al., 2020).

Liquid-Liquid Extraction (LLX) of Carboxylic Acids

Research into the solvent development for the liquid-liquid extraction of carboxylic acids from aqueous streams offers valuable perspectives on the separation and purification techniques that could be relevant for the handling and processing of Benzyl 4-amino-4-methylpiperidine-1-carboxylate (Sprakel & Schuur, 2019).

Biocatalyst Inhibition by Carboxylic Acids

Investigations into how carboxylic acids inhibit microbial biocatalysts shed light on the interactions between chemical compounds and biological systems. This research may inform studies on the biochemical interactions or potential inhibitory effects of Benzyl 4-amino-4-methylpiperidine-1-carboxylate within biological contexts (Jarboe et al., 2013).

Propiedades

IUPAC Name |

benzyl 4-amino-4-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(15)7-9-16(10-8-14)13(17)18-11-12-5-3-2-4-6-12/h2-6H,7-11,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBXHILDMSNGTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696080 |

Source

|

| Record name | Benzyl 4-amino-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-amino-4-methylpiperidine-1-carboxylate | |

CAS RN |

169750-59-8 |

Source

|

| Record name | Benzyl 4-amino-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B596313.png)

![3-chloro-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B596327.png)

![6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride](/img/structure/B596330.png)

![1h-Pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B596332.png)